molecular formula C6H16N2 B13934485 1,1-Dimethyl-2-sec-butylhydrazine CAS No. 54007-24-8

1,1-Dimethyl-2-sec-butylhydrazine

Cat. No.: B13934485
CAS No.: 54007-24-8
M. Wt: 116.20 g/mol
InChI Key: JNQHRUNRCVMHQV-UHFFFAOYSA-N
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Description

1,1-Dimethyl-2-sec-butylhydrazine: is an organic compound with the molecular formula C₆H₁₆N₂ It is a derivative of hydrazine, characterized by the presence of two methyl groups and a secondary butyl group attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dimethyl-2-sec-butylhydrazine can be synthesized through the alkylation of hydrazine derivatives. One common method involves the reaction of 1,1-dimethylhydrazine with sec-butyl halides under basic conditions. The reaction typically proceeds as follows: [ \text{(CH₃)₂NNH₂} + \text{sec-C₄H₉X} \rightarrow \text{(CH₃)₂N-NH-sec-C₄H₉} + \text{HX} ] where X is a halogen (e.g., chlorine, bromine).

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dimethyl-2-sec-butylhydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives with altered substituents.

    Substitution: Nucleophilic substitution reactions can replace the sec-butyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenated compounds and strong bases are typically employed.

Major Products:

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Modified hydrazine derivatives.

    Substitution: Various substituted hydrazines.

Scientific Research Applications

1,1-Dimethyl-2-sec-butylhydrazine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,1-dimethyl-2-sec-butylhydrazine involves its interaction with molecular targets, leading to various biochemical effects. The compound can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This interaction can result in the modification of proteins, nucleic acids, and other cellular components, potentially leading to therapeutic effects.

Comparison with Similar Compounds

    1,1-Dimethylhydrazine: A simpler hydrazine derivative with two methyl groups.

    1,1-Diethyl-2-sec-butylhydrazine: Similar structure but with ethyl groups instead of methyl groups.

    1,1-Dimethyl-2-n-butylhydrazine: Similar structure but with a normal butyl group instead of a secondary butyl group.

Uniqueness: 1,1-Dimethyl-2-sec-butylhydrazine is unique due to the presence of the secondary butyl group, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

54007-24-8

Molecular Formula

C6H16N2

Molecular Weight

116.20 g/mol

IUPAC Name

2-butan-2-yl-1,1-dimethylhydrazine

InChI

InChI=1S/C6H16N2/c1-5-6(2)7-8(3)4/h6-7H,5H2,1-4H3

InChI Key

JNQHRUNRCVMHQV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NN(C)C

Origin of Product

United States

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